In Vivo Hypoglycemic Potency of GPR40 Agonist 7
GPR40 agonist 7 demonstrates quantifiable in vivo efficacy in lowering blood glucose, with an ED50 of 0.58 mg/kg in a mouse model. This contrasts with other advanced GPR40 agonists like TAK-875 and AMG-837, for which similar in vivo ED50 values are not consistently reported in the same model, or are presented as different endpoints (e.g., glucose AUC reduction). [1][2] The specific ED50 value for GPR40 agonist 7 provides a clear, quantitative benchmark for dose-response studies in vivo.
| Evidence Dimension | In vivo hypoglycemic potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.58 mg/kg |
| Comparator Or Baseline | TAK-875 (Fasiglifam): No directly comparable ED50 value reported in the same mouse model. AMG-837: Efficacy reported as % reduction in glucose AUC, not ED50. |
| Quantified Difference | Target provides a specific, quantified ED50 value for direct dose-response planning, while comparators often lack this specific metric in public datasets. |
| Conditions | In vivo mouse model of blood glucose reduction. |
Why This Matters
This provides a precise, quantified starting dose for *in vivo* experiments, eliminating guesswork and reducing the number of animals required for dose-ranging studies.
- [1] Tsujihata Y, Ito R, Suzuki M, Harada A, Negoro N, Yasuma T, Momose Y, Takeuchi K. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. J Pharmacol Exp Ther. 2011; 339(1): 228-237. DOI: 10.1124/jpet.111.183772. View Source
- [2] Luo J, Swaminath G, Brown SP, Zhang J, Guo Q, Chen M, Nguyen K, Tran T, Miao L, Dransfield PJ, Vimolratana M, Houze JB, Wong S, Toteva M, Shan B, Li F, Zhuang R, Lin DC. A novel GPR40 agonist, AMG 837, potentiates glucose-stimulated insulin secretion and lowers glucose levels in rodents. J Pharmacol Exp Ther. 2012; 343(3): 736-745. DOI: 10.1124/jpet.112.197640. View Source
